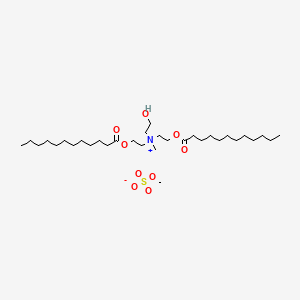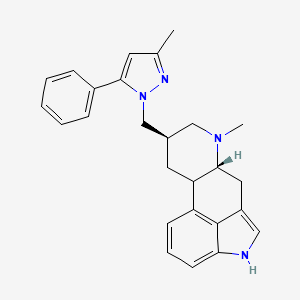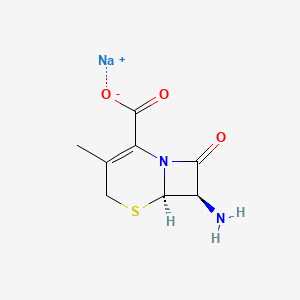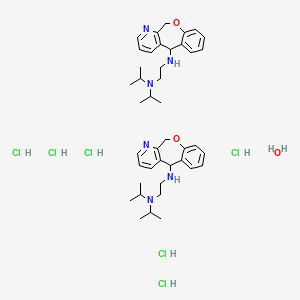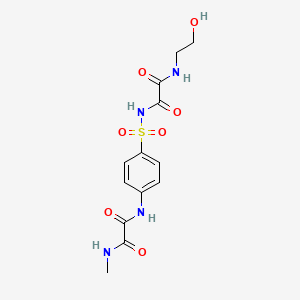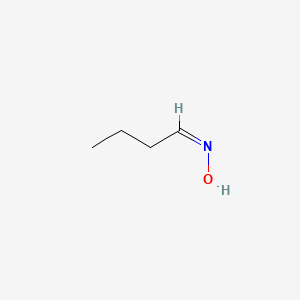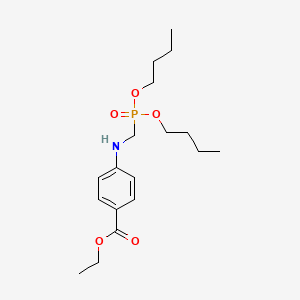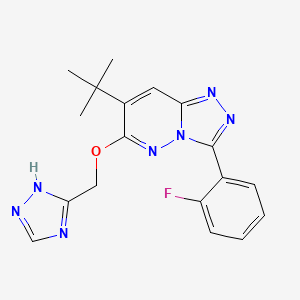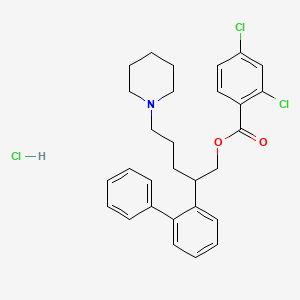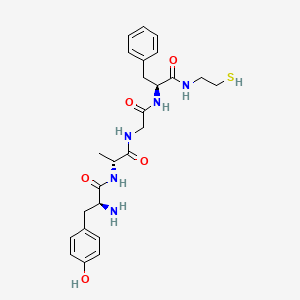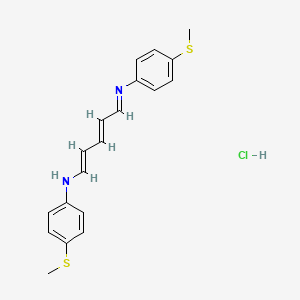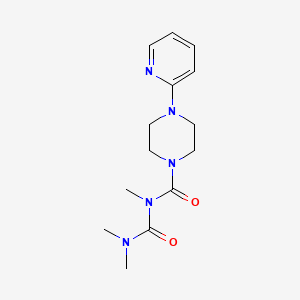![molecular formula C17H21ClN4O5S B12762077 [(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134185-72-1](/img/structure/B12762077.png)
[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex molecule with a fused furofuran ring system and a benzothiazole moiety. Let’s break it down:
-
Furofuran Ring System: : The core structure consists of a hexahydrofuro[3,2-b]furan ring. This ring system is a cyclic ether with six carbon atoms and one oxygen atom. The stereochemistry is specified as (3S,3aR,6S,6aS), indicating the absolute configuration of the chiral centers.
-
Benzothiazole: : Attached to the furofuran ring is a piperazine-derived benzothiazole group. Benzothiazole contains a benzene ring fused with a thiazole ring (containing sulfur and nitrogen atoms). The benzothiazole moiety contributes to the compound’s pharmacological properties.
-
Nitrate and Hydrochloride: : The compound exists as a salt, combining the nitrate anion (NO₃⁻) and the hydrochloride cation (HCl⁺). These counterions affect solubility and stability.
Chemical Reactions Analysis
The compound likely undergoes several chemical reactions:
Oxidation: The furofuran ring could be oxidized to form a furanone or other oxygen-containing derivatives.
Substitution: The benzothiazole group may participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrate group could yield an amine or hydroxylamine derivative.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) facilitate nitrate reduction.
Major products would include derivatives of the furofuran and benzothiazole rings.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: It might exhibit pharmacological effects due to the benzothiazole moiety. Researchers could explore its potential as an antiviral, antitumor, or anti-inflammatory agent.
Chemistry: The complex ring system provides an interesting synthetic challenge, making it relevant for organic synthesis studies.
Industry: If scalable production methods are developed, it could find applications in pharmaceuticals or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include receptors, enzymes, or cellular pathways. Unfortunately, without specific data, we can’t pinpoint exact targets.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound to existing benzothiazole derivatives. Uniqueness could arise from its specific stereochemistry, ring system, or functional groups.
Remember that this compound’s detailed characterization and applications would require experimental investigations
Properties
CAS No. |
134185-72-1 |
|---|---|
Molecular Formula |
C17H21ClN4O5S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C17H20N4O5S.ClH/c22-21(23)26-13-10-25-15-12(9-24-16(13)15)19-5-7-20(8-6-19)17-18-11-3-1-2-4-14(11)27-17;/h1-4,12-13,15-16H,5-10H2;1H/t12-,13-,15+,16+;/m0./s1 |
InChI Key |
GHWCHVALYRQYKD-JJVCEQENSA-N |
Isomeric SMILES |
C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C4=NC5=CC=CC=C5S4.Cl |
Canonical SMILES |
C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C4=NC5=CC=CC=C5S4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


